molecular formula C13H17NO2 B7557466 N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide

N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide

Cat. No. B7557466
M. Wt: 219.28 g/mol
InChI Key: ZLSBUPCTQAPQKD-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide, also known as EEPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. EEPA is a derivative of chalcone, a natural compound found in many plants, and has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to downregulate the expression of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of inflammatory cytokines and to inhibit the activation of microglia, immune cells in the brain that play a role in neuroinflammation. In vivo studies have shown that this compound exhibits neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and availability. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide. One direction is the development of this compound-based drugs for the treatment of cancer and neuroinflammatory diseases. Another direction is the study of the potential use of this compound as a pesticide and herbicide. Additionally, the synthesis of new derivatives of this compound and the study of their properties and applications is an area of future research. Finally, the study of the mechanism of action of this compound and its interactions with other molecules is an area of ongoing research.

Synthesis Methods

N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide can be synthesized using different methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Suzuki-Miyaura cross-coupling reaction. The Claisen-Schmidt condensation reaction involves the condensation of acetophenone and 4-ethoxybenzaldehyde in the presence of a base to form chalcone, which is then reacted with propargyl bromide to yield this compound. The Knoevenagel reaction involves the reaction of ethyl cyanoacetate with 4-ethoxybenzaldehyde in the presence of a base to form a β-enaminone, which is then reacted with propargyl bromide to yield this compound. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-ethoxyphenylboronic acid with propargyl bromide in the presence of a palladium catalyst to yield this compound.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective activities. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In materials science, this compound has been studied for its potential use as a fluorescent dye and as a building block for the synthesis of new materials.

properties

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-13(15)14-10(3)11-6-8-12(9-7-11)16-5-2/h4,6-10H,1,5H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSBUPCTQAPQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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